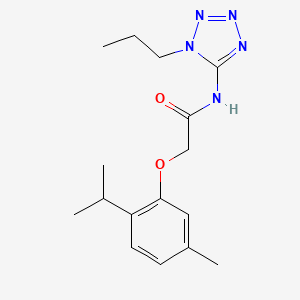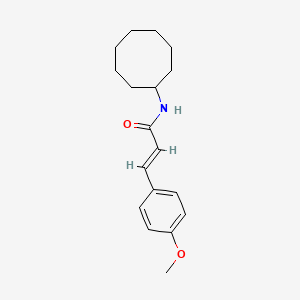
N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide, also known as PTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide is not fully understood, but studies have suggested that it may act through the inhibition of various enzymes and signaling pathways. One study found that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Another study suggested that this compound can inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is known to play a key role in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide is its potential as a therapeutic agent for various inflammatory diseases and cancers. Its synthesis method has been reported to yield this compound with a high degree of purity and yield. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide. One direction is the development of new formulations of this compound that can improve its solubility and bioavailability. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis method of N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide involves the reaction of 2,4,5-trimethoxybenzoic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to a reaction with thionyl chloride to yield the desired compound, this compound. This method has been reported to yield this compound with a high degree of purity and yield.
Scientific Research Applications
N-(4-isopropylphenyl)-2,4,5-trimethoxybenzamide has been shown to exhibit a range of potential therapeutic applications in scientific research. One of the most promising applications is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are known to play a key role in the development of various inflammatory diseases.
In addition to its anti-inflammatory properties, this compound has also been shown to exhibit potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells, leading to their death. This makes this compound a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2,4,5-trimethoxy-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12(2)13-6-8-14(9-7-13)20-19(21)15-10-17(23-4)18(24-5)11-16(15)22-3/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAWUBABAKCQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

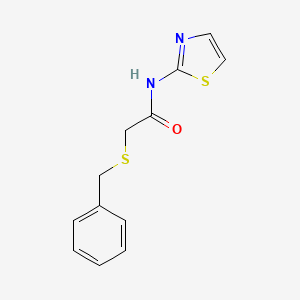
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)

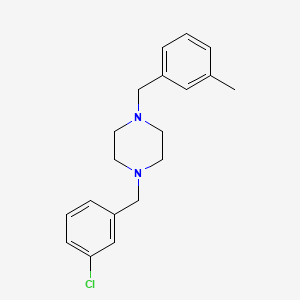
![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
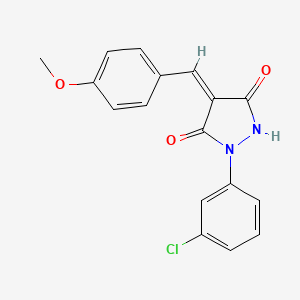
![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)

